

Application Notes and Protocols for 3-Bromo-2-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxybenzoic acid, also known as 3-bromosalicylic acid, is a versatile aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its unique molecular structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene ring, allows for a wide range of chemical transformations. This makes it an indispensable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).^[1]

This document provides detailed application notes and experimental protocols for the use of **3-bromo-2-hydroxybenzoic acid** in various chemical reactions. It also summarizes its physicochemical properties and potential applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **3-bromo-2-hydroxybenzoic acid** is provided in the table below. This information is essential for designing and executing experiments.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrO ₃	[2]
Molecular Weight	217.02 g/mol	[2]
CAS Number	3883-95-2	[1][2]
Appearance	White to pale yellow crystalline powder	
Melting Point	219-220 °C	[1][3]
Solubility	Soluble in methanol and DMSO	[1][3]
pKa	2.43 ± 0.10 (Predicted)	[3]
LogP	3.09	[4]

Applications in Organic Synthesis

3-Bromo-2-hydroxybenzoic acid is a valuable starting material for the synthesis of a variety of organic compounds. Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity.

Application Note 1: Synthesis of Sulfasalazine Impurity

3-Bromo-2-hydroxybenzoic acid is a potential intermediate in the synthesis of an impurity of Sulfasalazine, an anti-inflammatory drug used for treating granulomatous colitis.[5] This highlights its relevance in the quality control and impurity profiling of pharmaceutical products.

Application Note 2: Precursor for Bifeprunox Synthesis

The compound is utilized in the synthesis of 7-bromobenzoxazolin-2-one, which is an intermediate in the preparation of bifeprunox.[6] Bifeprunox is an experimental drug that has been investigated for the treatment of psychiatric disorders like schizophrenia.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-hydroxybenzoic Acid

One documented method for the synthesis of **3-bromo-2-hydroxybenzoic acid** involves the bromination and subsequent chemical modification of 5-sulfosalicylic acid.[4]

Materials and Reagents:

- 5-sulfosalicylic acid
- Bromine
- Hot phosphoric acid
- Hot water for recrystallization

Procedure:

- Bromination: Brominate 5-sulfosalicylic acid.
- Desulfonation: Carry out desulfonation in hot phosphoric acid.
- Purification: Purify the product by steam distillation.
- Crystallization: Obtain single crystals suitable for X-ray diffraction by recrystallization from hot water.[4]

Protocol 2: Derivatization via Suzuki-Miyaura Coupling (General Protocol)

While a specific protocol for **3-bromo-2-hydroxybenzoic acid** is not readily available, the following general protocol for the Suzuki-Miyaura coupling of 3-bromobenzoic acid can be adapted. This reaction is a powerful tool for forming carbon-carbon bonds.[7]

Materials and Reagents:

- **3-Bromo-2-hydroxybenzoic acid**

- Arylboronic acid
- Palladium catalyst (e.g., $[\text{PdCl}_2(\text{NH}_2\text{CH}_2\text{COOH})_2]$)
- Base (e.g., Potassium carbonate)
- Solvent system (e.g., Toluene and water)
- Inert gas (e.g., Argon)

Procedure:

- **Reaction Setup:** In a round-bottomed flask, combine **3-bromo-2-hydroxybenzoic acid** (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).^[7]
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas three times.^[7]
- **Solvent Addition:** Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).^[7]
- **Reaction:** Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.^[7]
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.^[7]

Data Presentation

Spectroscopic Data

The identity and purity of **3-bromo-2-hydroxybenzoic acid** can be confirmed using various analytical techniques.

Technique	Data	Reference
¹ H NMR (DMSO-d ₆ , 300 MHz)	δ 6.87 (t, J = 7.9 Hz, 1H), 7.80 (d, J = 7.9 Hz, 2H), 5.3 (br, 1H), 11.5 (br, 1H) ppm	[4]

Visualizations

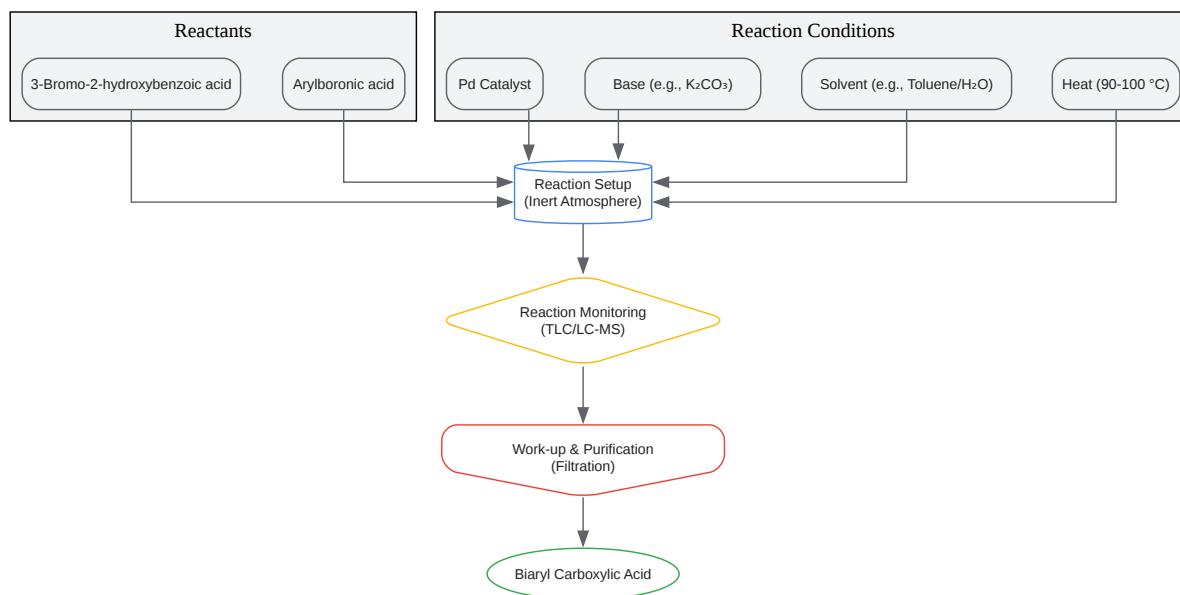
Synthesis Pathway of 3-Bromo-2-hydroxybenzoic Acid



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Caption: Synthesis route of **3-Bromo-2-hydroxybenzoic acid**.

Suzuki-Miyaura Coupling Workflow



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Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Safety and Hazards

3-Bromo-2-hydroxybenzoic acid is associated with the following hazards:

- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H335: May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Bromo-2-hydroxybenzoic acid is a key intermediate with significant applications in the pharmaceutical industry and organic synthesis. The protocols and data presented in this document provide a foundation for researchers and scientists to effectively utilize this compound in their work. Further research into its biological activities and the development of more specific synthetic protocols will continue to expand its utility in drug discovery and development.

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- To cite this document: BenchChem. [Application Notes and Protocols for 3-Bromo-2-hydroxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049128#experimental-protocols-for-using-3-bromo-2-hydroxybenzoic-acid]

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